2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-24-20(18-8-4-2-5-9-18)16-23-22(24)28-17-21(27)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQUVSGJAUFERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of 1-methyl-5-phenyl-1H-imidazole-2-thiol with 4-phenylpiperazine in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form N-oxide derivatives.
Reduction: : Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.
Substitution: : The phenyl groups and the piperazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Electrophilic substitution can be achieved using bromine (Br2) or iodine (I2), while nucleophilic substitution might involve alkyl halides and amines.
Major Products Formed
Oxidation: : Imidazole N-oxides.
Reduction: : Imidazoline derivatives.
Substitution: : Various substituted phenyl and piperazine derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: : It has been investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: : Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Imidazole vs. Tetrazole Derivatives
- Target Compound: Contains a 1-methyl-5-phenylimidazole core linked via a thioether to a phenylpiperazine-ethanone group.
- Analog (7d): 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7d) replaces the imidazole with a tetrazole ring. The tetrazole’s higher polarity and hydrogen-bonding capacity may enhance solubility but reduce membrane permeability compared to the imidazole .
Nitroimidazole Derivatives
- Compound 3 (): 1-[4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]-2-(phenylthio)ethanone incorporates a nitro group on the imidazole.
Isoxazole and Benzimidazole Analogs
- Isoxazole Analog (): 2-((Isoxazol-4-ylmethyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone substitutes imidazole with isoxazole. Isoxazole’s oxygen atom may alter electronic properties and binding interactions compared to the nitrogen-rich imidazole .
- Benzimidazole Analog (): 2-(1H-Benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone features a benzimidazole and thiadiazole-piperidine system. The bulkier benzimidazole may hinder steric interactions in biological targets .
Table 1: Comparative Physicochemical Data
Key Findings and Implications
Structural Flexibility : The thioether linker and piperazine moiety are conserved across analogs, suggesting their importance in pharmacokinetics and target engagement.
Heterocyclic Core Impact :
- Imidazole/tetrazole: Influence solubility and hydrogen-bonding.
- Nitroimidazole: Introduces redox activity but may increase toxicity.
Synthetic Feasibility : Thiol-based reactions (e.g., ) are versatile for generating diverse analogs, though nitro group installation requires specialized conditions .
Biological Activity
The compound 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 372.45 g/mol. The structure features imidazole and piperazine moieties, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.45 g/mol |
| CAS Number | 932320-91-7 |
Research indicates that compounds with imidazole and piperazine structures often interact with biological targets such as enzymes and receptors, leading to diverse pharmacological effects. The thioether linkage in this compound may enhance its reactivity towards biological thiols, potentially influencing its mechanism of action.
Key Mechanisms:
- Covalent Binding : The thioether group can form covalent bonds with nucleophilic sites on proteins, which may lead to altered protein function.
- Electrophilic Activity : The compound may act as an electrophile, targeting cysteine residues in proteins, which is a common strategy for inducing cellular responses such as apoptosis or ferroptosis .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone have shown efficacy in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Thiazole and imidazole derivatives often exhibit antimicrobial properties. The presence of the imidazole ring in this compound suggests potential activity against bacterial strains, particularly Gram-positive bacteria .
Case Studies
- Anticancer Activity : A study demonstrated that an imidazole derivative similar to our compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 and HeLa). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : In vitro tests showed that compounds containing the imidazole moiety were effective against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial activity .
Research Findings
Recent findings indicate that compounds with similar structures can selectively induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation . This highlights the potential for developing new therapeutic agents based on the structure of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
